molecular formula C16H20FNO4 B2463856 (3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1797801-93-4

(3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No. B2463856
CAS RN: 1797801-93-4
M. Wt: 309.337
InChI Key: OFHUCMPTAGSDPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds are often used as synthesis precursors for chalcone derivatives in the application of APIs .


Physical And Chemical Properties Analysis

While the search results did not provide specific physical and chemical properties for this compound, such properties would typically include aspects like molecular weight, melting point, boiling point, solubility, and more .

Scientific Research Applications

Synthesis Techniques

  • Prins Cascade Cyclization : The synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, closely related to the target compound, has been achieved using a Prins cascade process, showcasing a novel method for creating spiromorpholinotetrahydropyran derivatives (B. Reddy et al., 2014).
  • Conformational Studies : Research on dioxa-1,3 aza-9 spiro[5.5]undecane cycles revealed the existence of four distinct conformations, determined by substituents on the dioxanne ring. This insight is vital for understanding the stereochemistry of similar compounds (J. Bassus et al., 1978).

Pharmacological Applications

  • Antibacterial Agents : Spirocyclic derivatives of ciprofloxacin, involving 1-oxa-9-azaspiro[5.5]undecane structures, demonstrated antibacterial activity, particularly against specific gram-negative and gram-positive strains (A. Lukin et al., 2022).
  • Chiral Separation in Pharmaceuticals : Chiral spirocyclic compounds, including those similar to the target compound, find applications in the pharmaceutical industry as active ingredients or in the synthesis of active enantiomers (Yah-Longn Liang et al., 2008).

Organic Chemistry and Material Science

  • Synthesis of Oxime Derivatives : Conversion of ketones in heterocyclic spiro compounds to oxime derivatives provides insights into the versatility of these compounds in chemical synthesis (Mahbubur Rahman et al., 2013).
  • Crystal Structure Analysis : Investigations into the crystal structure and biological activity of related spiro compounds help understand their potential applications in material science and nanotechnology (Lin Yuan et al., 2017).

properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4/c1-20-14-4-3-12(11-13(14)17)15(19)18-7-5-16(6-8-18)21-9-2-10-22-16/h3-4,11H,2,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHUCMPTAGSDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)OCCCO3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

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